N6-Methyladenosine-5'-monophosphate sodium salt
Overview
Description
N6-Methyladenosine 5'-monophosphate is an activator of glycogen phosphorylase b (Ka = 22 µM). It is also a non-competitive inhibitor of rat adenylate kinase II (Ki = 4.2 mM). N6-Methyladenosine 5’-monophosphate (sodium salt) has been used for immunoprecipitation of N6-methyladenosine.
Mechanism of Action
Target of Action
The primary target of N6-Methyladenosine-5’-monophosphate sodium salt, also known as 6-Me-5′-AMP, is glycogen phosphorylase b . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.
Mode of Action
N6-Methyladenosine-5’-monophosphate sodium salt acts as an activator of glycogen phosphorylase b . It also acts as a non-competitive inhibitor of rat adenylate kinase II . These interactions result in changes to the activity of these enzymes, influencing the metabolic processes they are involved in.
Biochemical Pathways
The activation of glycogen phosphorylase b by N6-Methyladenosine-5’-monophosphate sodium salt affects the glycogenolysis pathway . This leads to an increase in the production of glucose-1-phosphate, which can be further metabolized to provide energy for the cell. The inhibition of adenylate kinase II can impact the balance of adenine nucleotides within the cell.
Result of Action
The activation of glycogen phosphorylase b by N6-Methyladenosine-5’-monophosphate sodium salt can lead to an increase in the breakdown of glycogen, providing more glucose-1-phosphate for energy production . The inhibition of adenylate kinase II can affect the balance of adenine nucleotides, potentially influencing various cellular processes.
Biochemical Analysis
Biochemical Properties
N6-Methyladenosine-5’-monophosphate sodium salt plays a pivotal role in biochemical reactions. It serves as an activator of glycogen phosphorylase b, facilitating the conversion of glycogen to glucose-1-phosphate . This process is essential for the mobilization of energy within cellular structures .
Cellular Effects
N6-Methyladenosine-5’-monophosphate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by playing a role in the modulation of glycogen metabolism . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N6-Methyladenosine-5’-monophosphate sodium salt exerts its effects through binding interactions with biomolecules and enzyme activation. It is a non-competitive inhibitor of rat adenylate kinase II . It also plays a role in the modification of mRNA, which has been shown to affect the stability and translational efficiency of mRNA .
Metabolic Pathways
N6-Methyladenosine-5’-monophosphate sodium salt is involved in the metabolic pathway of glycogen metabolism . It interacts with enzymes such as glycogen phosphorylase b and influences metabolic flux .
Properties
IUPAC Name |
disodium;[3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKUKRAZPHTHH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na2O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002311 | |
Record name | Disodium N-methyl-9-(5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81921-35-9 | |
Record name | Disodium N-methyl-9-(5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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